1-Phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione
CAS No.:
Cat. No.: VC14519355
Molecular Formula: C20H21N3O4S
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O4S |
|---|---|
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 3-[4-(benzenesulfonyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C20H21N3O4S/c24-19-15-18(20(25)23(19)16-7-3-1-4-8-16)21-11-13-22(14-12-21)28(26,27)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
| Standard InChI Key | SABICFKQWDLUMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Key Descriptors
The compound’s molecular identity is defined by its systematic IUPAC name and the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 399.5 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Pyrrolidinedione, piperazine, phenylsulfonyl |
The pyrrolidinedione ring (2,5-diketopyrrolidine) serves as the central scaffold, with a phenyl group at position 1 and a 4-(phenylsulfonyl)piperazine substituent at position 3. This arrangement creates distinct hydrophobic and polar regions, enabling potential interactions with biological targets or synthetic precursors.
Structural Analysis and Conformational Dynamics
The phenylsulfonyl group introduces electron-withdrawing characteristics to the piperazine ring, which may influence the compound’s solubility and reactivity. X-ray crystallography data for analogous structures suggest that the piperazine moiety adopts a chair conformation, while the pyrrolidinedione ring maintains a planar configuration due to conjugation between the carbonyl groups. This rigidity could enhance binding specificity in pharmacological contexts.
Synthesis and Preparation
General Synthetic Strategies
While no explicit protocol for synthesizing 1-phenyl-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione has been published, methodologies for related piperazine-pyrrolidinedione hybrids provide actionable insights. A two-step approach is commonly employed:
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Piperazine Functionalization: Introduction of the phenylsulfonyl group via nucleophilic substitution using phenylsulfonyl chloride under basic conditions .
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Pyrrolidinedione Coupling: Condensation of the modified piperazine with a preformed pyrrolidinedione intermediate, often catalyzed by transition metals or organocatalysts .
Notably, recent patents describe transition metal-free routes for analogous compounds, emphasizing cost efficiency and reduced purification challenges . For example, WO2017137048A1 details a base-mediated coupling of fluorobenzene derivatives with thiophenol-substituted piperazines, achieving yields exceeding 70% under mild conditions .
Challenges in Optimization
Key hurdles in synthesizing this compound include:
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Regioselectivity: Ensuring precise substitution at the piperazine nitrogen without side reactions.
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Steric Hindrance: The bulky phenylsulfonyl group may impede coupling reactions, necessitating elevated temperatures or prolonged reaction times .
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Purification: Separation from byproducts such as unreacted piperazine or sulfonamide derivatives requires advanced chromatographic techniques.
| Analog Structure | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Triazole-pyrrolidinedione | CCR5 | 34.5 μM | |
| Adamantane-piperazine | SW620 CRC cells | 25.0 μM | |
| MVC (Maraviroc) | CCR5 | 401 μM |
These data imply that strategic modifications to the pyrrolidinedione-piperazine scaffold could enhance potency and selectivity.
Chemical Reactivity and Applications in Synthesis
Reactivity Profile
The compound’s multifunctional architecture permits diverse chemical transformations:
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Nucleophilic Aromatic Substitution: The electron-deficient phenylsulfonyl group facilitates displacement reactions at the para position.
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Reductive Amination: The secondary amine in the piperazine ring can undergo alkylation or acylation.
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Carbonyl Activation: The diketone in the pyrrolidinedione ring is susceptible to nucleophilic attack, enabling ring-opening polymerizations or cross-coupling reactions.
Role as a Synthetic Intermediate
This compound serves as a precursor for:
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Heterocyclic Libraries: Parallel synthesis of imidazolidinones or thiazolidinediones via ring expansion.
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Polymer Chemistry: Step-growth polymerization with diols or diamines to yield high-performance thermoplastics.
Current Research and Future Directions
Knowledge Gaps and Opportunities
Despite its structural intrigue, critical gaps persist:
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Pharmacokinetic Studies: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) data limits therapeutic assessment.
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Target Identification: High-throughput screening against GPCR or kinase panels is needed to elucidate mechanisms.
Emerging Methodologies
Advances in computational chemistry, such as pharmacophore modeling (e.g., PH9 in CCR5 studies ), could prioritize synthetic targets or predict off-target effects. Additionally, flow chemistry platforms may address scalability challenges in synthesis.
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